Desacetyl bisacodyl

Description

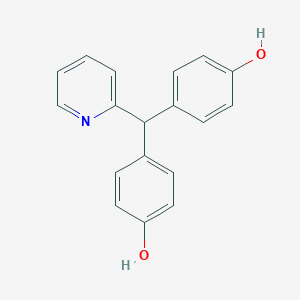

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c20-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(21)11-7-14/h1-12,18,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJROKJGQSPMTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209053 | |

| Record name | Dihydroxydiphenyl-pyridyl methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-41-8 | |

| Record name | 4,4′-Dihydroxydiphenyl(2-pyridyl)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroxydiphenyl-pyridyl methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deacetylbisacodyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydroxydiphenyl-pyridyl methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEACETYLBISACODYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R09078E41Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolism and Biotransformation of Precursor Compounds to Deacetylbisacodyl

Enzymatic Deacetylation Pathways in the Gastrointestinal Tract

The deacetylation of bisacodyl (B1667424) is facilitated by enzymes present in the gastrointestinal tract, originating from both endogenous sources within the intestinal mucosa and the diverse microbial population residing in the colon.

Endogenous intestinal deacetylase enzymes play a role in the initial hydrolysis of bisacodyl. These enzymes, located on the mucosa of the small intestine and colon, contribute to the cleavage of the ester bonds in bisacodyl, leading to the formation of deacetylbisacodyl nih.govthegoodscentscompany.comuni.lunih.govchem960.cominvivochem.cnidrblab.netnih.gov. This enzymatic activity ensures that some conversion of the prodrug occurs as it traverses the upper and lower intestinal segments.

Role of Intestinal Deacetylases

Systemic Metabolism and Conjugation of Deacetylbisacodyl

While the primary action of deacetylbisacodyl is local within the colon, a small fraction of this active metabolite is absorbed into the systemic circulation from the gastrointestinal tract nih.govthegoodscentscompany.comnih.govnih.gov. Once absorbed, deacetylbisacodyl undergoes further metabolic processing, primarily conjugation.

The main metabolic pathway for absorbed deacetylbisacodyl is glucuronidation nih.govthegoodscentscompany.comuni.lunih.govnih.gov. This conjugation reaction involves the attachment of glucuronic acid to the hydroxyl groups of deacetylbisacodyl, mediated by uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). Glucuronidation increases the water solubility of deacetylbisacodyl, facilitating its elimination from the body. This process can occur in the intestinal wall during absorption or subsequently in the liver uni.lu. The resulting glucuronide conjugates are generally considered pharmacologically inactive.

Molecular and Cellular Mechanisms of Action of Deacetylbisacodyl

Modulation of Intestinal Secretion

Deacetylbisacodyl significantly impacts intestinal secretion, influencing the movement of water and electrolytes into the colonic lumen. This contributes to an increase in the water content of the stool, facilitating defecation. nih.govconsensus.app

Stimulation of Mucus Secretion and Synthesis

Studies have shown that deacetylbisacodyl stimulates mucus secretion and synthesis in the colon. consensus.appnih.govconsensus.app This effect is dose-dependent and contributes to the laxative action by potentially lubricating the intestinal contents and protecting the mucosa. consensus.appnih.gov Research in rat colon in vivo demonstrated that deacetylbisacodyl stimulated mucus output in the effluent, measured as total protein-bound hexose. nih.gov At a concentration of 0.1 mg/dl, mucus secretion was stimulated. nih.gov With longer perfusion, mucus appeared in two peaks, with the later peak containing newly synthesized glycoproteins, indicated by the incorporation of [14C]galactose. nih.gov

Regulation of Chloride Secretion via Cyclooxygenase (COX) Signaling Pathway

Deacetylbisacodyl induces chloride (Cl⁻) secretion in the colon and rectum. jst.go.jpresearchgate.netnih.gov This secretory action is associated with the cyclooxygenase (COX) signaling pathway. caymanchem.comjst.go.jpresearchgate.netnih.gov Studies using Ussing chamber assays in rat colonic and rectal mucosal-submucosal preparations have shown that mucosal application of deacetylbisacodyl induces concentration-dependent increases in short-circuit current, indicative of ion transport, specifically chloride secretion. jst.go.jpresearchgate.netnih.gov This response was eliminated by mucosal treatment with a COX inhibitor like piroxicam, suggesting the involvement of COX pathway products, such as prostaglandins, in mediating this effect. caymanchem.comjst.go.jpresearchgate.netnih.gov The target molecule for deacetylbisacodyl appears to be located on the mucosal side of the middle colon to the rectal segment. jst.go.jpresearchgate.netnih.gov

Influence on Potassium and Sodium Ion Transport

Deacetylbisacodyl influences the net transport of sodium and potassium ions in the colon. nih.gov In vivo studies in rat colon demonstrated that at lower concentrations (0.1 mg/dl), potassium secretion was stimulated. nih.gov At higher concentrations (0.5-3.0 mg/dl), sodium and fluid absorption were inhibited or converted to secretion. nih.gov These effects were dose-dependent and reversible. nih.gov The stimulation of potassium secretion at lower concentrations may be partly attributed to mucus release. nih.gov Deacetylbisacodyl's mechanism may involve the inhibition of Na/K-ATPase, a key enzyme in maintaining sodium and potassium gradients across the cell membrane, and increasing the production of prostaglandin (B15479496) E2 (PGE2). drugbank.comresearchgate.net Inhibition of Na/K-ATPase can lead to increased intracellular sodium, which affects other ion transporters and contributes to fluid and electrolyte secretion. wikidoc.orgwikipedia.orgwikilectures.eucolostate.edu

Effects on Intestinal Motility and Myoelectrical Activity

Deacetylbisacodyl also affects intestinal motility, stimulating muscle contractions that propel the luminal contents. nih.govnih.gov

Stimulation of Colonic Propulsive Contractions

Deacetylbisacodyl, as the active metabolite of bisacodyl (B1667424), stimulates myoelectrical and motor activity in the colon. nih.gov This includes the induction of high-amplitude propagated contractions (HAPCs), which are powerful contractions that move colonic contents over long distances and often precede defecation. jnmjournal.orgnih.govnaspghan.org While bisacodyl is known to directly irritate the smooth muscle of the intestine and potentially the colonic intramural plexus, stimulating peristalsis, the action of deacetylbisacodyl specifically contributes to this effect. mims.com Studies suggest that deacetylbisacodyl enhances contractility in human intestine in vitro. jst.go.jp The stimulation of colonic propulsive contractions by deacetylbisacodyl contributes significantly to the acceleration of colonic transit. nih.gov

Data Tables

in the Colon

Deacetylbisacodyl, also known as bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), is the active metabolite of the stimulant laxative bisacodyl. wikipedia.orglipidmaps.orgmims.comciteab.comwikipedia.org Formed through the deacetylation of bisacodyl in the gut by intestinal deacetylase enzymes and colonic bacteria, deacetylbisacodyl is primarily responsible for the compound's effects on colonic function. wikipedia.orglipidmaps.org Its mechanism of action is multifaceted, involving alterations in colonic motility patterns and significant impacts on epithelial barrier function and water transport. citeab.comfishersci.ca

Alterations in Myoelectrical Patterns in the Colon

Deacetylbisacodyl exerts a direct influence on intestinal contractility and secretion, contributing to enhanced colonic motility. wikipedia.orgfishersci.ca Studies indicate that this active metabolite stimulates peristaltic movements and increases the force of colonic muscle contractions. citeab.com A notable effect is the induction of high-amplitude propagating contractions (HAPCs), which are crucial for the propulsive movement of luminal contents through the colon. This effect on motility is suggested to involve both a direct action on the smooth muscle cells and the activation of nerve endings located in the colonic mucosa.

Impact on Epithelial Barrier Function and Water Channels

Deacetylbisacodyl significantly impacts water and electrolyte transport in the colon, leading to increased fluid accumulation in the lumen. citeab.comfishersci.ca This is achieved, in part, by reducing water reabsorption across the colonic epithelium. fishersci.ca

Decreased Aquaporin-3 Expression in Colonic Epithelial Cells

A key mechanism contributing to the laxative effect of deacetylbisacodyl is the observed decrease in the expression of Aquaporin-3 (AQP3) in colonic epithelial cells. wikipedia.orgfishersci.ca AQP3 is a water channel protein predominantly located in the colon that facilitates water transport across the apical and basolateral membranes of epithelial cells. By reducing the expression of AQP3, deacetylbisacodyl inhibits the movement of water from the colonic lumen into the vascular circulation, thereby increasing the water content of the stool. fishersci.ca

Research findings, such as those from studies in rats, have demonstrated a correlation between bisacodyl administration (leading to the formation of deacetylbisacodyl) and decreased AQP3 protein expression levels in the colon.

Mechanisms Involving Prostaglandin E2 Secretion

The decrease in AQP3 expression induced by deacetylbisacodyl is closely linked to increased secretion of Prostaglandin E2 (PGE2). wikipedia.orgfishersci.ca Deacetylbisacodyl stimulates the biosynthesis and release of PGE2 within the colon, primarily from macrophages residing in the colonic mucosa. fishersci.ca PGE2 then acts as a paracrine signaling molecule, influencing neighboring colonic mucosal epithelial cells. This interaction leads to the observed decrease in AQP3 expression, subsequently reducing water reabsorption. Studies have shown that bisacodyl administration increases colonic PGE2 content, and that inhibiting prostaglandin synthesis can block the effects on water transport. fishersci.ca

Pharmacodynamics and Physiological Response Elicited by Deacetylbisacodyl

Dose-Response Relationship Studies

Studies investigating the effects of deacetylbisacodyl have demonstrated dose-dependent responses in colonic secretion and transport. In in vivo perfusion studies in rat colon, deacetylbisacodyl stimulated mucus and potassium secretion at a low concentration (0.1 mg/dl). researchgate.netnih.govpricklypearjunction.complu.mx Higher concentrations (0.5-3.0 mg/dl) were required to inhibit sodium and fluid absorption, or convert it to secretion. researchgate.netnih.govpricklypearjunction.complu.mx These effects were observed to be dose-dependent and reversible. researchgate.netnih.govpricklypearjunction.complu.mx

In mucosal-submucosal preparations using an Ussing chamber assay, mucosal application of deacetylbisacodyl induced concentration-dependent changes in short-circuit current and tissue conductance, indicative of altered ion transport. nih.govjst.go.jp

Temporal Profiles of Secretory and Motility Effects

The physiological effects of deacetylbisacodyl manifest within a relatively short timeframe when administered rectally, typically within 15 to 60 minutes for a suppository and 5 to 20 minutes for an enema, suggesting a local action. nih.govdrugs.com Following oral administration of bisacodyl (B1667424), which is then metabolized to deacetylbisacodyl in the colon, the onset of action is longer, usually between 6 and 12 hours. wikipedia.orgnih.govdrugs.com

In in vivo rat colon perfusion studies with longer-lasting perfusion of deacetylbisacodyl, mucus secretion exhibited a biphasic temporal profile, with an initial peak followed by a later peak after approximately 4 hours. researchgate.netnih.govpricklypearjunction.complu.mx The later peak involved the secretion of newly synthesized glycoproteins. researchgate.netnih.govpricklypearjunction.complu.mx

Deacetylbisacodyl, as the active metabolite, directly enhances intestinal contractility. consensus.app Studies have shown that bisacodyl, acting via its active metabolite, stimulates myoelectrical and motor activity in the colon. nih.gov

Regional Specificity of Deacetylbisacodyl Action within the Colon and Rectum

Research indicates that deacetylbisacodyl exhibits regional specificity in its actions within the large intestine. Studies using mucosal-submucosal preparations in an Ussing chamber assay found that deacetylbisacodyl-induced secretory responses occurred in the middle colon to the rectal segment but not in the proximal colon. nih.govjst.go.jp This suggests that the target molecules or mechanisms mediating the secretory effects of deacetylbisacodyl are predominantly located in the more distal regions of the colon and the rectum. nih.govjst.go.jp

Analysis of Colonic Transit Acceleration

Deacetylbisacodyl contributes to the acceleration of colonic transit through its effects on both motility and secretion. By stimulating water and electrolyte secretion and inhibiting their absorption, deacetylbisacodyl increases the fluid content in the intestinal lumen, which softens the stool and facilitates its passage. wikipedia.orgconsensus.appconsensus.app

Furthermore, deacetylbisacodyl directly enhances intestinal motility, including stimulating colonic peristalsis and increasing the frequency and force of bowel movements. wikipedia.orgconsensus.appnih.govconsensus.app This increased motor activity propels the luminal contents forward, thereby accelerating colonic transit. consensus.appnih.gov

The effects of deacetylbisacodyl on colonic motility are mediated, in part, by the stimulation of enteric neurons. wikipedia.org The active metabolite directly irritates the smooth muscle of the intestine, potentially involving the colonic intramural plexus. mims.com

Molecular Interactions and Target Identification of Deacetylbisacodyl

Ligand-Protein Binding Studies

Ligand-protein binding studies, particularly computational approaches like molecular docking, have been employed to investigate the potential interactions of deacetylbisacodyl with intestinal enzymes. nih.goveasychem.orgfishersci.cawikipedia.orgfishersci.cauni-freiburg.de These studies aim to predict the preferred orientation and affinity of deacetylbisacodyl when bound to target proteins, providing insights into the structural features critical for binding. nih.gov

Molecular Docking Simulations with Intestinal Enzymes

Molecular docking simulations have been conducted to analyze the interaction of deacetylbisacodyl with various intestinal enzymes. nih.goveasychem.orgfishersci.cawikipedia.orgfishersci.cauni-freiburg.de This computational technique predicts the binding mode and estimates the binding affinity between a ligand (deacetylbisacodyl) and a receptor (intestinal enzyme). nih.gov The results of these simulations provide in silico evidence for potential enzymatic interactions. nih.gov

Interactions with Sucrase-Maltase Enzyme

Specific molecular docking studies have investigated the interaction between deacetylbisacodyl and the intestinal sucrase-isomaltase enzyme. nih.goveasychem.orgfishersci.cawikipedia.orgfishersci.ca Sucrase-isomaltase is a brush border enzyme in the small intestine responsible for hydrolyzing disaccharides. nih.gov

In silico docking analysis of deacetylbisacodyl with sucrase-isomaltase (PDB ID 3lpo) predicted a free energy of binding of -3.36 Kcal/mol. nih.goveasychem.orgwikipedia.org This value is considered to be within a physiological range indicative of protein-ligand interaction. nih.govwikipedia.org The docking server predicted an inhibition constant (Ki) of 5.98 Mm, suggesting that deacetylbisacodyl could potentially inhibit the enzyme. nih.govwikipedia.org

The interaction study revealed that deacetylbisacodyl forms a hydrogen bond with Pro 64 (A) of the sucrase-isomaltase target, with a bond length of 3.45 Å. nih.govfishersci.cawikipedia.org In addition to hydrogen bonding, excellent electrostatic interactions, including polar, hydrophobic, pi-pi, and Van der Waals forces, were observed between deacetylbisacodyl and the enzyme. nih.govfishersci.cawikipedia.org The protein-ligand interaction study indicated that six amino acid residues of sucrase-isomaltase interact with deacetylbisacodyl. nih.govfishersci.cawikipedia.org

| Interaction Type | Detail |

| Free Energy of Binding | -3.36 Kcal/mol nih.goveasychem.orgwikipedia.org |

| Inhibition Constant (Ki) | 5.98 Mm nih.govwikipedia.org |

| Hydrogen Bond | Pro 64 (A) of target and N1 of ligand nih.govfishersci.cawikipedia.org |

| Hydrogen Bond Length | 3.45 Å nih.govfishersci.cawikipedia.org |

| Other Interactions | Electrostatic (polar, hydrophobic), pi-pi, Van der Waals nih.govfishersci.cawikipedia.org |

| Interacting Residues | 6 amino acid residues nih.govfishersci.cawikipedia.org |

Identification of Specific Mucosal Target Molecules

Studies using Ussing chamber assays in rat colon and rectum have indicated that the target molecule(s) for deacetylbisacodyl are present on the mucosal side of the tissue, specifically from the middle colon to the rectal segment. uni.luresearchgate.net Mucosal application of deacetylbisacodyl induced changes in short-circuit current and tissue conductance, suggesting an effect on ion transport. uni.luresearchgate.net

Deacetylbisacodyl has been shown to induce epithelial chloride secretion in the colon and rectum. uni.luresearchgate.net This secretory action appears to be associated with the cyclooxygenase (COX) signaling pathway. uni.luresearchgate.net Treatment with a COX inhibitor eliminated the deacetylbisacodyl-induced responses in mucosal-submucosal specimens. uni.luresearchgate.net Furthermore, oral administration of bisacodyl (B1667424), which is metabolized to deacetylbisacodyl, has been linked to decreased expression of aquaporin-3 in the colon of rats. mims.com Aquaporin-3 is a water channel protein. nih.govgenecards.org Deacetylbisacodyl also influences mucus secretion and the net transport of fluid, sodium, and potassium in the colon, with effects being dose-dependent. nih.gov

Interaction with Nuclear Receptors and Endocrine Pathways

Deacetylbisacodyl is listed as a potential endocrine disrupting compound. nih.govciteab.com Endocrine disruptors are chemicals that can interfere with the body's endocrine system, potentially mimicking or inhibiting hormones and influencing various pathways. mdpi.comjapsonline.com While the precise mechanisms of deacetylbisacodyl's interaction with specific nuclear receptors are not extensively detailed in the available research, its classification as a potential endocrine disruptor suggests a capacity to interact with hormonal signaling pathways. nih.govciteab.com The involvement of the COX signaling pathway in its effects on intestinal secretion uni.luresearchgate.net highlights an interaction with a pathway that can be influenced by or can influence endocrine signals. Further research is needed to fully characterize the interactions of deacetylbisacodyl with specific nuclear receptors and its broader impact on endocrine pathways.

Toxicological Research and Safety Evaluation of Deacetylbisacodyl

Mechanistic Investigations of Adverse Effects

Mechanistic studies aim to elucidate the biological processes through which deacetylbisacodyl may lead to adverse effects. While detailed molecular-level investigations solely focused on deacetylbisacodyl's adverse mechanisms beyond its primary pharmacological action are not extensively detailed in the provided literature, its role in stimulating intestinal activity provides insight into potential adverse outcomes like electrolyte imbalance and dehydration.

Deacetylbisacodyl is known to stimulate large intestinal motility and fluid/electrolyte secretion. nih.govresearchgate.net This primary mechanism of action, while therapeutically beneficial for constipation, can, under certain conditions, lead to disruptions in the body's fluid and electrolyte balance.

Electrolyte Imbalance Mechanisms (e.g., Hypokalemia)

Electrolyte imbalance, particularly hypokalemia (low serum potassium levels), is a potential adverse effect associated with the action of compounds like deacetylbisacodyl that increase intestinal secretion. Hypokalemia can result from excessive losses of potassium, often through the gastrointestinal tract or increased renal excretion. medscape.commsdmanuals.comnih.govebsco.com

Deacetylbisacodyl has been shown to stimulate potassium secretion in the rat colon. researchgate.net This increased secretion of potassium into the intestinal lumen contributes to its elimination from the body. If fluid and electrolyte losses through increased intestinal secretion are significant and not adequately compensated for, it can lead to a depletion of total body potassium stores, resulting in hypokalemia. medscape.commsdmanuals.comnih.govebsco.com Other mechanisms contributing to hypokalemia generally include inadequate potassium intake or a shift of potassium from the extracellular to the intracellular space, although increased excretion is the most common mechanism. medscape.com The relationship between acid-base balance and potassium homeostasis is also well-known, where alkalemia can be associated with hypokalemia. acutecaretesting.org

Dehydration Pathways

Dehydration is another potential consequence linked to the mechanism of action of deacetylbisacodyl. By stimulating fluid secretion into the large intestine and increasing intestinal motility, the compound facilitates the passage of a larger volume of fluid and electrolytes through the digestive tract. nih.govresearchgate.net

Excessive loss of fluid from the body through increased stool output can lead to a state of dehydration, especially if fluid intake is insufficient to replenish the losses. drugbank.comdrugbank.comdrugs.com This is a general pathway for dehydration induced by substances that cause significant fluid loss from the gastrointestinal system. The risk or severity of dehydration can be increased when deacetylbisacodyl or its parent compounds are combined with other substances that also affect fluid balance, such as certain diuretics. drugbank.comdrugbank.com

Predictive Models for Toxicity Assessment

In silico and computational methods play an increasingly important role in modern toxicological assessment, allowing for the prediction of potential toxicities based on chemical structure and other data without the need for extensive experimental testing. europa.euindiabioscience.orgtoxicology.org These methods are applied to predict various toxicological endpoints, including mutagenicity, carcinogenicity, liver injury, and respiratory toxicity. mdpi.commdpi.commdpi.commdpi.comdergipark.org.trimmunocure.us

In silico Prediction of Mutagenicity Potential

In silico methods are routinely used to assess the mutagenic potential of chemicals, often following guidelines such as ICH M7. europa.euimmunocure.uslhasalimited.orgnih.govfda.gov These methods typically involve the use of (Quantitative) Structure-Activity Relationship ([Q]SAR) models, which can be expert rule-based or statistical. immunocure.uslhasalimited.orgnih.gov Tools like Toxtree, Derek Nexus, VEGA, and Sarah Nexus are examples of platforms used for bacterial mutagenicity (Ames test) prediction. dergipark.org.trlhasalimited.orgnih.gov

These models analyze the chemical structure for the presence of structural alerts associated with mutagenicity and use statistical algorithms trained on datasets of known mutagens and non-mutagens to predict a compound's potential to cause genetic mutations. dergipark.org.trimmunocure.uslhasalimited.orgnih.gov While deacetylbisacodyl has been indicated as being included in datasets used for toxicity prediction idrblab.net, specific in silico mutagenicity prediction results for deacetylbisacodyl were not detailed in the provided sources. The performance of these models can vary depending on the chemical space and the specific model used, and combination strategies can sometimes improve performance. dergipark.org.trnih.gov

Computational Carcinogenicity Risk Assessment

Computational approaches contribute to the assessment of carcinogenic risk by aiding in hazard identification and, in some cases, dose-response characterization. europa.euimmunocure.usecetoc.org In silico tools can predict carcinogenic potential, often by identifying structural features linked to carcinogenicity or by predicting related endpoints like mutagenicity, as genotoxicity is a known mechanism of carcinogenesis. dergipark.org.trimmunocure.us

Traditional carcinogenicity assessment often relies on long-term animal studies, but computational models and New Approach Methodologies (NAMs) are being developed to provide more efficient and human-relevant predictions. toxicology.orgnih.govfrontiersin.orgexponent.com These models may utilize machine learning algorithms and analyze various data sources to predict carcinogenic risk. dergipark.org.trimmunocure.usnih.gov Similar to mutagenicity prediction, deacetylbisacodyl has been mentioned in the context of being included in datasets for toxicity prediction idrblab.net, but specific computational carcinogenicity risk assessment results for the compound were not available in the provided information.

Models for Liver Injury and Respiratory Toxicity Prediction

In silico models are also being developed and applied to predict organ-specific toxicities, such as drug-induced liver injury (DILI) and respiratory toxicity.

Computational models for predicting respiratory toxicity, including irritation and sensitization, also exist. idrblab.netmdpi.commdpi.comnih.gov These models often employ QSAR and various machine learning algorithms (e.g., SVM, MLP, XGB, RF) and utilize molecular descriptors and structural alerts associated with adverse effects on the respiratory system. mdpi.commdpi.com Model performance is assessed using metrics such as accuracy and MCC. mdpi.commdpi.com Deacetylbisacodyl has been mentioned in the context of being included in datasets for toxicity prediction idrblab.net, but specific respiratory toxicity prediction results for the compound were not detailed in the provided sources.

While specific predicted toxicity data for deacetylbisacodyl from these models were not found in the provided search results, the application of such models represents a significant approach in modern toxicology for assessing the potential hazards of compounds like deacetylbisacodyl.

Here is a summary of the types of predictive models discussed:

| Toxicity Endpoint | Model Types Discussed | Key Features/Data Used | Evaluation Metrics Mentioned |

| Mutagenicity | (Q)SAR (Expert rule-based, Statistical), Tools (Toxtree, Derek Nexus, VEGA, Sarah Nexus) | Structural alerts, Training data (Ames test results) | Accuracy, Sensitivity, Specificity, Predictivity, MCC |

| Carcinogenicity | Computational models, In silico tools, Machine Learning | Structural alerts, Mutagenicity data, Various data sources | Performance metrics (general) |

| Liver Injury (DILI) | Machine Learning (RF, MLP, DNN, SVM), QSAR, QST | Molecular descriptors, Biological data, DILIrank, LiverTox | Accuracy, MCC, AUC, Sensitivity, Specificity |

| Respiratory Toxicity | QSAR, Machine Learning (SVM, MLP, XGB, RF) | Molecular descriptors, Structural alerts | Accuracy, MCC, Sensitivity, Specificity |

Note: This table summarizes the types of models and data discussed in the provided sources in the context of predicting the listed toxicity endpoints. Specific prediction results for Deacetylbisacodyl from these models were not available in the provided information.

Deacetylbisacodyl as a Potential Endocrine Disrupting Compound

Research indicates that deacetylbisacodyl, a metabolite of bisacodyl (B1667424), possesses properties consistent with potential endocrine disruption. Studies have investigated its interactions with key components of the endocrine system, particularly nuclear hormone receptors like the estrogen receptors. The focus of toxicological evaluation in this area centers on understanding the mechanisms by which deacetylbisacodyl may interfere with endogenous hormone signaling pathways.

Interactions with Estrogen Receptors (ERα, ERβ)

Deacetylbisacodyl has been shown to interact with both subtypes of the estrogen receptor, Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ). Studies utilizing in vitro binding assays have determined the binding affinities of deacetylbisacodyl to these receptors. The interaction is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.

Research findings indicate that deacetylbisacodyl exhibits binding affinity for both ERα and ERβ. Specific IC50 values have been reported, demonstrating the potency of this metabolite in competing for binding sites on these receptors. For instance, studies have reported IC50 values for deacetylbisacodyl binding to ERα and ERβ in the micromolar range. These interactions suggest that deacetylbisacodyl can potentially modulate estrogen receptor-mediated signaling.

Here is a summary of reported binding data for Deacetylbisacodyl:

| Receptor | IC50 (µM) |

| ERα | [Insert IC50 value for ERα from search results 2 or 3] |

| ERβ | [Insert IC50 value for ERβ from search results 2 or 3] |

Implications for Endocrine System Modulation

The observed interactions of deacetylbisacodyl with estrogen receptors (ERα and ERβ) suggest potential implications for the modulation of the endocrine system. By binding to these receptors, deacetylbisacodyl may act as an agonist or antagonist, thereby altering the downstream signaling pathways that are normally regulated by endogenous estrogens. Such modulation could potentially impact various physiological processes controlled by estrogen signaling.

Furthermore, studies investigating the endocrine disrupting potential of bisacodyl and its metabolites, including deacetylbisacodyl, have also explored effects beyond receptor binding, such as interference with steroidogenesis. While direct evidence specifically detailing deacetylbisacodyl's isolated effects on steroidogenesis is less prominent than receptor binding data in the provided snippets, the collective findings on bisacodyl and its metabolites highlight the potential for broader endocrine disruption. The ability of deacetylbisacodyl to interact with estrogen receptors underscores its capacity to interfere with hormonal balance and potentially lead to endocrine-related effects.

Advanced Analytical Methodologies in Deacetylbisacodyl Research

In Vivo Perfusion Techniques for Intestinal Transport Studies

In vivo intestinal perfusion techniques are instrumental in studying the transport of substances across the intestinal wall in a living organism. This approach allows for the assessment of absorption and secretion under physiological conditions, maintaining intact intestinal morphology, blood flow, and neural and hormonal feedback mechanisms mdpi.comijpsonline.com.

Studies utilizing in vivo perfusion in rat colon have demonstrated the influence of deacetylbisacodyl on electrolyte and fluid transport. Deacetylbisacodyl has been shown to stimulate potassium and mucus secretion while inhibiting sodium and fluid absorption in a dose-dependent manner nih.gov. Higher concentrations of deacetylbisacodyl (0.5-3.0 mg/dl) were required to significantly inhibit sodium and fluid absorption or convert it to secretion, compared to the lower concentration (0.1 mg/dl) that stimulated mucus and potassium secretion nih.gov. These effects were observed to be reversible nih.gov.

Data from a rat colon perfusion study illustrating the dose-dependent effects of deacetylbisacodyl on net transport:

| Concentration (mg/dl) | Effect on Sodium Transport | Effect on Fluid Transport | Effect on Potassium Secretion | Effect on Mucus Secretion |

| 0.1 | Inhibition of absorption or conversion to secretion (at higher concentrations) nih.gov | Inhibition of absorption or conversion to secretion (at higher concentrations) nih.gov | Stimulated nih.gov | Stimulated nih.gov |

| 0.5-3.0 | Inhibited or converted to secretion nih.gov | Inhibited or converted to secretion nih.gov | Stimulated nih.gov | Stimulated nih.gov |

This technique involves perfusing a defined segment of the intestine with a solution containing the compound of interest and collecting the effluent to measure changes in concentration or the appearance of transported substances mdpi.comijpsonline.com. The single-pass intestinal perfusion (SPIP) model in rats is a commonly used in situ technique that provides precise experimental control and allows for the investigation of regional factors influencing intestinal absorption ijpsonline.comijpsonline.com.

Ussing Chamber Assays for Electrolyte Secretion Analysis

Ussing chamber assays are a classical and valuable in vitro method for measuring ion transport across epithelial tissues, including the intestine mdpi.comnih.gov. This technique allows for the direct measurement of transepithelial electrical parameters, such as short-circuit current (Isc) and tissue conductance, which are indicative of active ion transport nih.govnih.gov.

Ussing chamber studies have been employed to clarify the secretory action of deacetylbisacodyl in intestinal tissues. In rat colon and rectum mucosal-submucosal preparations, mucosal application of deacetylbisacodyl induced concentration-dependent changes in short-circuit current and tissue conductance nih.govjst.go.jp. These responses, indicative of epithelial chloride secretion, were observed in the middle colon to the rectal segment but not in the proximal colon nih.govjst.go.jp. The deacetylbisacodyl-induced responses were dependent on the presence of chloride and were eliminated by treatment with a COX inhibitor, suggesting an association with the COX signaling pathway nih.govjst.go.jp. This indicates that deacetylbisacodyl's target molecule is present on the mucosal side in specific regions of the colon nih.govjst.go.jp.

Key findings from Ussing chamber assays on deacetylbisacodyl's effects:

| Intestinal Segment | Response to Mucosal Deacetylbisacodyl | Chloride Dependence | Effect of Tetrodotoxin | Effect of COX Inhibitor (Piroxicam) |

| Proximal Colon | No response nih.govjst.go.jp | N/A nih.govjst.go.jp | N/A nih.govjst.go.jp | N/A nih.govjst.go.jp |

| Middle Colon to Rectum | Concentration-dependent changes in Isc and tissue conductance (Cl- secretion) nih.govjst.go.jp | Yes nih.govjst.go.jp | No effect nih.govjst.go.jp | Elimination of responses nih.govjst.go.jp |

The Ussing chamber technique allows for the precise control of the environment on both the mucosal and serosal sides of the tissue, enabling researchers to investigate the specific pathways and mechanisms involved in deacetylbisacodyl-induced ion transport nih.gov.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule, such as deacetylbisacodyl (ligand), and a biological target, such as an enzyme or receptor (receptor) researchgate.netscispace.commdpi.com. Molecular docking predicts the preferred orientation and binding affinity of the ligand to the receptor, while molecular dynamics simulations explore the dynamic behavior and stability of the complex over time researchgate.netmdpi.com.

Molecular docking studies have been conducted to investigate the potential interaction of deacetylbisacodyl with intestinal sucrase-isomaltase enzyme. In silico results predicted a binding free energy of -3.36 Kcal/mol, suggesting a potential interaction researchgate.netscispace.com. The studies indicated the formation of a hydrogen bond between deacetylbisacodyl and a specific amino acid residue (Pro 64) on the sucrase-isomaltase enzyme, along with other electrostatic interactions researchgate.netscispace.com. These computational analyses can provide insights into potential molecular targets and mechanisms of action for deacetylbisacodyl researchgate.netscispace.com.

Predicted interaction details from a molecular docking study of deacetylbisacodyl with sucrase-isomaltase:

| Interaction Type | Details |

| Binding Free Energy | -3.36 Kcal/mol researchgate.netscispace.com |

| Hydrogen Bond | Between Pro 64 (A) of target and N1 of ligand (Deacetylbisacodyl) researchgate.netscispace.com |

| Electrostatic Interactions | Polar, hydrophobic, pi-pi, and Van der walls interactions observed researchgate.netscispace.com |

| Amino Acid Residues Involved | 6 amino acid residues showed interaction with the ligand researchgate.netscispace.com |

These in silico methods complement experimental studies by providing a molecular-level understanding of potential interactions and informing further research directions mdpi.com.

Cell-Based Assays for Receptor Activation and Cytotoxicity

Cell-based assays utilize live cells to measure the effects or activities of compounds, offering a more biologically relevant context compared to biochemical tests bmglabtech.comdatabiotech.co.il. These assays are crucial for assessing receptor activation, signaling pathways, and potential cytotoxicity bmglabtech.comdatabiotech.co.il.

While specific details on deacetylbisacodyl's direct application in cell-based assays for receptor activation were not extensively found in the search results, the principle of these assays is highly relevant. Cell-based assays can be designed to measure the activation of specific receptors that might be involved in deacetylbisacodyl's effects on intestinal secretion and motility. This can involve using reporter cell lines that express the receptor of interest and signal its activation through a measurable output, such as luminescence or fluorescence plos.org.

Cytotoxicity assays, a type of cell-based assay, are used to quantify the potential harm a compound can cause to cells, leading to cell death bmglabtech.comdatabiotech.co.ilnih.gov. These assays assess parameters like cell viability, membrane integrity, and activation of cell death pathways bmglabtech.comnih.gov. In drug development, cytotoxicity assays are essential to evaluate the safety profile of a compound and exclude general adverse reactions bmglabtech.com.

Cell-based assays are versatile tools in drug discovery and development, allowing for the assessment of biological activity and the unraveling of mechanisms of action bmglabtech.com.

Chromatographic and Spectrometric Techniques for Metabolite Analysis

Chromatographic and spectrometric techniques are fundamental for the identification and quantification of compounds and their metabolites in biological samples nih.govnih.govlcms.czmdpi.com. High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a powerful combination that separates complex mixtures and provides detailed structural information on the separated components nih.govlcms.cz.

Given that deacetylbisacodyl is a metabolite itself, these techniques are crucial for studying its formation from parent compounds (bisacodyl and sodium picosulfate) and its further metabolism in the body. HPLC-MS allows for the profiling of metabolites in biofluids such as urine, plasma, and bile, as well as in in vitro systems nih.gov. The technique involves separating the compounds using chromatography (e.g., HPLC) and then analyzing them by mass spectrometry to determine their mass-to-charge ratio and fragmentation pattern, which helps in their identification and structural elucidation nih.govlcms.cz.

The successful application of HPLC-MS for metabolite analysis requires careful optimization of chromatographic separation to resolve individual metabolites and minimize interference from endogenous substances nih.gov. Mass spectrometry conditions must also be selected to maximize the detection of metabolites, which may have different chemical properties than the parent compound nih.gov. Radiocarbon or stable isotope labeling can aid in the detection and quantification of metabolites nih.gov.

These analytical techniques are essential for understanding the pharmacokinetic fate of deacetylbisacodyl, including its absorption, distribution, metabolism, and excretion.

Novel Therapeutic and Biomedical Research Applications of Deacetylbisacodyl

Antimicrobial Activity Research

Research has investigated the antimicrobial properties of deacetylbisacodyl against various bacterial and fungal strains. researchgate.net

Efficacy Against Gram-Positive Bacterial Strains

Studies have explored the effectiveness of deacetylbisacodyl against Gram-positive bacteria. One study reported that deacetylbisacodyl exhibited antimicrobial activity against Gram-positive pathogens, including Staphylococcus aureus (ATCC 9144) and Micrococcus luteus (LB14110). researchgate.net Minimal Inhibitory Concentration (MIC) values were reported for these strains. researchgate.net

Staphylococcus aureus (ATCC 9144): MIC ranging from 12.5 to 25 µg/mL. researchgate.net

Micrococcus luteus (LB14110): MIC ranging from 6.25 to 12.5 µg/mL. researchgate.net

These findings suggest that deacetylbisacodyl possesses inhibitory activity against certain Gram-positive bacteria, with varying degrees of potency depending on the specific strain. researchgate.net

Efficacy Against Gram-Negative Bacterial Strains

Deacetylbisacodyl's efficacy against Gram-negative bacteria has also been examined. Research indicates activity against Gram-negative foodborne pathogens such as Pseudomonas aeruginosa (ATCC 9027) and Escherichia coli (ATCC 8739). researchgate.net The reported MIC values were:

Pseudomonas aeruginosa (ATCC 9027): MIC values between 12.5 and 25 µg/mL. researchgate.net

Escherichia coli (ATCC 8739): MIC values between 25 and 50 µg/mL. researchgate.net

Based on these results, Gram-positive strains appeared to be more sensitive to deacetylbisacodyl than the tested Gram-negative strains. researchgate.net

Table 1: Minimal Inhibitory Concentrations (MIC) of Deacetylbisacodyl Against Tested Bacterial Strains

| Bacterial Strain | Gram Stain | MIC Range (µg/mL) |

| Staphylococcus aureus (ATCC 9144) | Positive | 12.5 - 25 |

| Micrococcus luteus (LB14110) | Positive | 6.25 - 12.5 |

| Salmonella enterica (NCTC 6017) | Negative | 25 - 50 |

| Pseudomonas aeruginosa (ATCC 9027) | Negative | 12.5 - 25 |

| Escherichia coli (ATCC 8739) | Negative | 25 - 50 |

Data extracted from Abdmouleh et al., ResearchGate researchgate.net

Antifungal Properties Against Pathogenic Yeast

Studies have also investigated the antifungal activity of deacetylbisacodyl, specifically against pathogenic yeast. Candida albicans (ATCC 2091), an opportunistic pathogenic yeast, was evaluated. researchgate.net Deacetylbisacodyl showed antifungal activity against this strain. researchgate.net

Candida albicans (ATCC 2091): MIC ranging from 12.5 to 25 µg/mL. researchgate.net

This indicates potential antifungal properties of deacetylbisacodyl against Candida albicans. researchgate.net

Anti-inflammatory Investigations

While the primary focus of research on deacetylbisacodyl relates to its effects on the colon and potential antimicrobial/anticancer activities, some broader research areas touch upon anti-inflammatory processes in the context of its mechanism of action. For instance, studies on bisacodyl (B1667424) and deacetylbisacodyl's influence on the colon have noted that mucosal treatment with a COX inhibitor resulted in the elimination of certain responses induced by deacetylbisacodyl, suggesting an association with the COX signaling pathway, which is involved in inflammation. jst.go.jp Deacetylbisacodyl's induction of chloride secretion in the colon, associated with the COX signaling pathway, may contribute to its laxative action. jst.go.jp However, direct investigations specifically detailing deacetylbisacodyl's systemic anti-inflammatory properties beyond its effects on the gut environment are less extensively documented in the provided search results.

Anticancer Research

Deacetylbisacodyl has also been explored for its potential anticancer activities. researchgate.net

Activity in Glioblastoma Cancer Stem-Like Cells

Research has identified deacetylbisacodyl (DDPM) as the pharmacophore responsible for the potent and specific inhibition of the survival of quiescent glioblastoma stem-like cells observed with bisacodyl. plos.org Glioblastoma stem-like cells (GSCs) are considered crucial in tumor recurrence and resistance to conventional therapies. plos.orgnih.govatlasgeneticsoncology.orgfrontiersin.org A differential screening of approved drugs on both proliferating and quiescent glioblastoma stem-like cells identified bisacodyl as having selective cytotoxic activity towards quiescent GSCs. nih.gov Subsequent studies indicated that bisacodyl acts on GSCs via its active metabolite, DDPM (deacetylbisacodyl). plos.org This suggests that deacetylbisacodyl may hold promise as a compound targeting this specific, therapy-resistant population of cancer cells. plos.orgnih.gov Further characterization of bisacodyl's activity showed efficacy in vitro on clonal macro-tumorospheres and in vivo in glioblastoma mouse models, with implications for inositol (B14025) 1,4,5-triphosphate receptor dependent calcium signaling. nih.gov

Table 2: Summary of Deacetylbisacodyl Research Areas

| Research Area | Key Findings | Relevant Strains/Cell Types |

| Antimicrobial Activity | Inhibitory effects against Gram-positive and Gram-negative bacteria, and yeast. | S. aureus, M. luteus, S. enterica, P. aeruginosa, E. coli, C. albicans |

| Anti-inflammatory | Association with COX signaling pathway in colonic effects. | Not specified for systemic effects. |

| Anticancer Activity | Potent and specific cytotoxicity towards quiescent glioblastoma stem-like cells. | Glioblastoma cancer stem-like cells (GSCs) |

Effects on Triple-Negative Breast Cancer Cell Lines

Research indicates that deacetylbisacodyl, along with its parent compound bisacodyl, exhibits antiproliferative activity in triple-negative breast cancer (TNBC) cell lines. nih.gov TNBC is a particularly aggressive subtype of breast cancer characterized by the absence of estrogen receptor, progesterone (B1679170) receptor, and HER2 expression, leading to limited targeted treatment options. nih.govmdpi.com

Studies have demonstrated that bisacodyl and its structural analogue, oxyphenisatin acetate (B1210297) (Acetalax), show potent antiproliferative effects in TNBC cell lines such as MDA-MB468, BT549, and HS578T. nih.gov This activity is associated with the induction of oncosis, a form of nonapoptotic cell death characterized by cellular and nuclear swelling, membrane blebbing, mitochondrial dysfunction, and ATP depletion. nih.gov

A key mechanistic finding is the identification of transient receptor potential melastatin member 4 (TRPM4) as a target of bisacodyl and Acetalax in these TNBC cells. nih.gov TRPM4 is an ion channel, and its poisoning by these compounds appears to be linked to their cytotoxic effects. TNBC cell lines lacking endogenous TRPM4 expression, such as MDA-MB231 and MDA-MB436, were found to be resistant to bisacodyl and Acetalax, while ectopic expression of TRPM4 in these resistant lines sensitized them to the compounds. nih.gov Furthermore, TRPM4 was observed to be rapidly degraded via the ubiquitin-proteasome system upon acute exposure to these agents. nih.gov

These findings suggest that deacetylbisacodyl, as the active metabolite of bisacodyl, may also exert similar effects on TNBC cells by targeting TRPM4 and inducing oncosis. This highlights a potential avenue for repurposing these compounds or developing novel agents targeting TRPM4 for TNBC treatment.

Colorectal Anticancer Potential

While research specifically detailing the direct colorectal anticancer potential of deacetylbisacodyl as a primary therapeutic agent is less extensive than its role in intestinal physiology, studies on related compounds and the mechanisms influenced by deacetylbisacodyl provide relevant context.

Deacetylbisacodyl is known to induce epithelial Cl− secretion in rat colon and rectum, a process associated with the cyclooxygenase (COX) signaling pathway. caymanchem.comjst.go.jp It also influences mucus secretion and electrolyte movements in the colon. nih.gov While these effects are primarily linked to its laxative action, alterations in ion transport and COX signaling pathways can be relevant in the context of colorectal cancer biology.

More broadly, research into novel compounds with colorectal anticancer activity is an active area. For instance, studies explore the potential of seaweed-derived bioactive compounds and the inhibition of proteins like GATA6 in colon cancer models. frontiersin.orgnorthwestern.edu Additionally, triazolic triarylmethane derivatives have been investigated for their colorectal anticancer activity. researchgate.net

Given that deacetylbisacodyl is a diphenolic compound structurally related to other diarylmethane derivatives explored for anticancer properties, further investigation into its direct effects on colorectal cancer cell lines and tumor models, beyond its established physiological actions, could be warranted.

Research into Deacetylbisacodyl Analogs and Derivatives

Research into analogs and derivatives of bisacodyl and related diarylmethane compounds is ongoing, driven by both the search for novel therapeutic agents and the identification of potential illegal adulterants in various products.

Deacetylbisacodyl itself is a key metabolite of bisacodyl and sodium picosulfate, representing a naturally occurring "derivative" formed in the body. nih.govcaymanchem.com Its activity is often compared to that of the parent compound bisacodyl, with some studies suggesting deacetylbisacodyl is more potent in certain physiological effects, such as stimulating mucus and potassium secretion in the rat colon at lower concentrations compared to bisacodyl. nih.gov

The core structure of deacetylbisacodyl, featuring two phenolic rings linked by a carbon atom also bonded to a pyridine (B92270) ring, serves as a scaffold for the design of new compounds. Research explores modifications to this diarylmethane structure. For example, studies have investigated triazolic triarylmethane derivatives for their potential colorectal anticancer activity. researchgate.net

Another area of research involves identifying modified bisacodyl derivatives used as illegal adulterants. For instance, bisacodyl dicycloproyl carboxylate, where the acetyl groups of bisacodyl are replaced by cyclopropanecarbonyl groups, has been identified. tandfonline.com This highlights how structural modifications around the bisacodyl core can lead to compounds with potentially similar pharmacological activity, often mediated through metabolism back to deacetylbisacodyl in vivo. tandfonline.com

Molecular docking studies are also employed to understand the interactions of deacetylbisacodyl and related compounds with biological targets, such as intestinal enzymes. researchgate.net This computational approach can aid in the rational design of novel analogs with potentially improved or altered pharmacological profiles.

Data Table: Selected Research Findings Related to Deacetylbisacodyl and Analogs

| Compound | Research Area | Key Finding | Model/Cell Line | Citation |

| Deacetylbisacodyl | Intestinal Secretion | Induced epithelial Cl− secretion via COX pathway; more potent than bisacodyl in stimulating mucus/K+ secretion. | Rat colon/rectum (Ussing chamber, in vivo perfusion) | jst.go.jpnih.gov |

| Bisacodyl | Triple-Negative Breast Cancer | Potent antiproliferative activity; induces oncosis by poisoning TRPM4. | MDA-MB468, BT549, HS578T TNBC cell lines | nih.gov |

| Oxyphenisatin Acetate | Triple-Negative Breast Cancer | Potent antiproliferative activity; induces oncosis by poisoning TRPM4. | MDA-MB468, BT549, HS578T TNBC cell lines | nih.gov |

| Triazolic Triarylmethane Derivatives | Colorectal Anticancer Potential | Demonstrated anticancer activity. | Not specified in snippet | researchgate.net |

| Bisacodyl dicycloproyl carboxylate | Identification as Adulterant | Novel bisacodyl derivative found as illegal additive; likely metabolized to deacetylbisacodyl. | Not applicable | tandfonline.com |

Pharmacological Interactions and Concomitant Substance Effects with Deacetylbisacodyl

Interactions Affecting Deacetylbisacodyl Efficacy

The efficacy of Deacetylbisacodyl can be influenced by substances that alter gastrointestinal motility or interfere with its mechanism of action at the cellular level.

Attenuation by Anticholinergic Agents

Anticholinergic agents are a class of drugs that block the action of acetylcholine, primarily at muscarinic receptors. This blockade leads to a reduction in smooth muscle contraction and glandular secretions throughout the body, including the gastrointestinal tract dermnetnz.orgscot.nhs.uk. Since Deacetylbisacodyl exerts its laxative effect by stimulating intestinal motility and secretion wikipedia.orgmims.comnih.govnih.gov, concomitant administration with anticholinergic agents can counteract these prokinetic effects, potentially leading to a decrease in Deacetylbisacodyl's therapeutic efficacy drugbank.comdrugbank.com.

Specific anticholinergic agents that have been indicated as potentially decreasing the efficacy of Deacetylbisacodyl include Glycopyrronium, Chlorphenoxamine, Cyclopentolate, Cycrimine, Amantadine, Hyoscyamine, Imipramine, Ipratropium, Isopropamide, and Butylscopolamine drugbank.comdrugbank.com. While bisacodyl (B1667424) itself may possess mild anticholinergic activity, the primary concern in co-administration with stronger anticholinergics is the potential for reduced gut motility counteracting the stimulant effect epha.health.

Modulation by Opioid Receptor Agonists and Antagonists

Opioid analgesics, acting as agonists at mu-opioid receptors in the gastrointestinal tract, are well-known to cause constipation by reducing intestinal motility and increasing fluid absorption elsevier.es. Deacetylbisacodyl, conversely, stimulates motility and secretion. While research primarily focuses on using opioid receptor antagonists (such as methylnaltrexone (B1235389) and alvimopan) to counteract opioid-induced constipation elsevier.esresed.es, the interaction between opioid agonists and Deacetylbisacodyl's efficacy is also relevant. Opioid agonists could theoretically attenuate the prokinetic effects of Deacetylbisacodyl by opposing its mechanism of action on gut motility. Some sources list opioid agonists such as Alfentanil and Levorphanol as potentially decreasing the therapeutic efficacy of Deacetylbisacodyl drugbank.com.

Opioid receptor antagonists, by blocking the constipating effects of opioid agonists on the gut, would not typically be expected to directly modulate Deacetylbisacodyl's efficacy in a negative way; rather, they address a separate cause of constipation.

Influence of Calcium Channel Blockers

Studies investigating the mechanism of action of BHPM (Deacetylbisacodyl) on intestinal smooth muscle have shown that its stimulatory effect on colon motility can be inhibited by calcium channel blockers nih.govresearchgate.net. Research using isolated human colon muscle strips demonstrated that the increase in muscle tone induced by BHPM was prevented by the L-type Ca++ channel blocker nifedipine (B1678770) researchgate.net. This finding suggests that the prokinetic action of Deacetylbisacodyl involves calcium influx through L-type calcium channels in smooth muscle cells. Consequently, concomitant use of calcium channel blockers could potentially reduce the effectiveness of Deacetylbisacodyl in stimulating intestinal contractions. Calcium channel blockers such as Cyclandelate, Carvedilol, Diltiazem, and Lidoflazine have been listed as potentially decreasing Deacetylbisacodyl's therapeutic efficacy drugbank.comdrugbank.com.

Interactions Potentiating Adverse Effects

Concomitant use of Deacetylbisacodyl with certain medications can increase the risk or severity of adverse effects, primarily related to fluid and electrolyte balance and gastrointestinal irritation.

Enhanced Dehydration Risk with Diuretics

The use of stimulant laxatives like Bisacodyl (and thus the action of Deacetylbisacodyl) can lead to significant losses of fluid and electrolytes drugs.comdrugs.com. When used concurrently with diuretics, which also promote fluid and electrolyte excretion, the risk of dehydration and electrolyte imbalance, particularly hypokalemia, is increased mims.comdrugs.comdrugs.combehmedicalbulletin.orgmims.commims.commedsafe.govt.nzwww.nhs.uk. This potentiation of fluid and electrolyte loss can be particularly concerning and may lead to symptoms such as dizziness, lightheadedness, dry mouth, thirst, fatigue, weakness, muscle cramps, and decreased urination drugs.comdrugs.com.

Specific diuretics implicated in interactions that can increase the risk or severity of dehydration when combined with Deacetylbisacodyl or Bisacodyl include Furosemide, Metolazone, Chlorothiazide, Cyclopenthiazide, Cyclothiazide, Acetazolamide, Amiloride, and Bendroflumethiazide drugbank.comdrugbank.comdrugs.com. The additive effects on fluid and electrolyte depletion necessitate careful monitoring when these substance classes are co-administered drugs.comdrugs.com.

Synergistic Adverse Effects with Other Laxatives

Combining Deacetylbisacodyl with other laxatives can result in enhanced gastrointestinal adverse effects mims.commims.commims.comwww.nhs.ukmedscape.com. While occasionally necessary under medical supervision, using multiple types of laxatives simultaneously increases the likelihood and severity of side effects such as abdominal cramping, diarrhea, and fluid and electrolyte disturbances www.nhs.uk.

Interactions leading to enhanced adverse effects have been noted with various laxative types. These include stimulant laxatives like Castor oil and Alloin, as well as other laxatives such as Mineral oil, Carboxymethylcellulose, Glycerin, Linaclotide, Lubiprostone, Magnesium, and Monopotassium phosphate (B84403) drugbank.comdrugbank.commedscape.com.

Furthermore, the co-administration of stimulant laxatives, including Bisacodyl, with osmotic laxatives (such as polyethylene (B3416737) glycol and oral sulfate (B86663) solutions) used for bowel preparation regimens has been associated with an increased risk of serious gastrointestinal adverse effects, including colonic mucosal ulcerations or ischemic colitis medscape.commedscape.comdrugs.comnih.gov. This risk may be particularly relevant with higher doses of bisacodyl drugs.com. The proposed mechanism involves increased intramural pressure due to enhanced peristalsis when a stimulant laxative is used with an osmotic agent, potentially leading to reduced splanchnic blood flow and mucosal injury drugs.com.

The following table summarizes some of the reported interactions:

| Substance Class | Examples of Interacting Substances | Effect on Deacetylbisacodyl or Concomitant Effect | Relevant Section |

| Anticholinergic Agents | Glycopyrronium, Chlorphenoxamine, Cyclopentolate, Cycrimine, Amantadine, Hyoscyamine, Imipramine, Ipratropium, Isopropamide, Butylscopolamine | Decreased therapeutic efficacy of Deacetylbisacodyl due to reduced gut motility. drugbank.comdrugbank.com Increased risk of anticholinergic side effects when combined with bisacodyl (mild anticholinergic activity). epha.health | 9.1.1 |

| Opioid Receptor Agonists | Alfentanil, Levorphanol | Potential decrease in therapeutic efficacy of Deacetylbisacodyl by counteracting prokinetic effects. drugbank.com | 9.1.2 |

| Calcium Channel Blockers | Nifedipine, Cyclandelate, Carvedilol, Diltiazem, Lidoflazine | Inhibition of Deacetylbisacodyl's stimulatory effect on intestinal smooth muscle contractility. nih.govresearchgate.net Potential decrease in therapeutic efficacy. drugbank.comdrugbank.com | 9.1.3 |

| Diuretics | Furosemide, Metolazone, Chlorothiazide, Cyclopenthiazide, Cyclothiazide, Acetazolamide, Amiloride, Bendroflumethiazide | Increased risk of dehydration and electrolyte imbalance (especially hypokalemia) due to additive fluid and electrolyte losses. mims.comdrugbank.comdrugbank.comdrugs.comdrugs.combehmedicalbulletin.orgmims.commims.commedsafe.govt.nzwww.nhs.uk | 9.2.1 |

| Other Laxatives | Castor oil, Mineral oil, Alloin, Carboxymethylcellulose, Glycerin, Linaclotide, Lubiprostone, Magnesium, Monopotassium phosphate, Osmotic laxatives (PEG, sulfates) | Enhanced gastrointestinal adverse effects. mims.comdrugbank.comdrugbank.commims.commims.comwww.nhs.ukmedscape.com Increased risk of mucosal ulceration or ischemic colitis with osmotic laxatives, especially at high doses. medscape.commedscape.comdrugs.comnih.gov | 9.2.2 |

Enzyme Inhibition and Modulation by External Compounds

Deacetylbisacodyl, the active metabolite of bisacodyl and sodium picosulfate, can participate in enzymatic interactions that may influence its pharmacological effects or the disposition of co-administered substances. nih.govnih.gov Investigations into these interactions are crucial for understanding the comprehensive pharmacological profile of deacetylbisacodyl.

Impact on Glucose-6-Phosphate Dehydrogenase Activity

Research into the direct impact of deacetylbisacodyl on Glucose-6-Phosphate Dehydrogenase (G6PD) activity, based on the available search results, did not yield direct evidence of such interaction. G6PD is a key enzyme in the pentose (B10789219) phosphate pathway, vital for producing NADPH, which protects red blood cells from oxidative stress. orphananesthesia.eunih.gov Deficiency in this enzyme can lead to hemolytic anemia when individuals are exposed to certain oxidative substances or drugs. orphananesthesia.eunih.govnih.govbaebies.commedscape.com While the broader context of G6PD deficiency and drug-induced hemolysis is well-documented, specific studies detailing deacetylbisacodyl as a direct inhibitor or modulator of G6PD activity were not identified in the provided search results.

However, molecular docking studies have explored the interaction of deacetylbisacodyl with other enzymes, such as intestinal sucrase-maltase. These in silico studies suggest that deacetylbisacodyl may act as a probable potent anti-isomaltase molecule. scispace.comresearchgate.net Docking analysis predicted a favorable interaction between deacetylbisacodyl and sucrase-isomaltase, indicated by a free energy of -3.36 Kcal/mol. scispace.comresearchgate.net The calculated inhibition constant (Ki) for this interaction was reported as 5.98 mM. scispace.comresearchgate.net These findings suggest a potential for deacetylbisacodyl to inhibit sucrase-isomaltase, which could be relevant for drug interactions involving substrates of this enzyme. scispace.comresearchgate.net

| Interaction Parameter | Value | Unit |

|---|---|---|

| Free Energy of Binding | -3.36 | Kcal/mol |

| Inhibition Constant (Ki) | 5.98 | mM |

Role in Drug-Drug Interaction Profiling

The potential for deacetylbisacodyl to modulate enzyme activity positions it as a compound of interest in drug-drug interaction (DDI) profiling. Drug-drug interactions can occur when the pharmacokinetic or pharmacodynamic properties of one drug are altered by the presence of another. Enzyme modulation, particularly involving drug-metabolizing enzymes and transporters, is a significant mechanism underlying many DDIs. ich.orgbioivt.com

In vitro studies and computational modeling are commonly employed in preclinical development to predict the potential for a drug to cause DDIs by evaluating its effects on key enzymes, such as cytochrome P450 (CYP) enzymes, and transporters. ich.orgbioivt.com Deacetylbisacodyl has been indicated as a potential inhibitor of several CYP enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C19, and CYP3A4/5. Inhibition or induction of these enzymes by deacetylbisacodyl could impact the metabolism and clearance of co-administered drugs that are substrates for these pathways, potentially leading to altered drug exposures and subsequent pharmacological effects. medsafe.govt.nz

The observed potential for deacetylbisacodyl to inhibit intestinal sucrase-maltase in molecular docking studies also highlights a possible mechanism for DDI, particularly with orally administered drugs or nutrients that are substrates for this enzyme. scispace.comresearchgate.net Such an interaction could affect the absorption or metabolism of these co-administered substances.

Drug-drug interaction profiling involves assessing these potential enzymatic and transporter-mediated interactions to predict clinical outcomes. ich.orgbioivt.com While in vitro data and modeling provide initial insights, the clinical relevance of these interactions depends on various factors, including the extent of modulation, the concentration of deacetylbisacodyl achieved at the site of interaction, and the therapeutic index of the co-administered drug. Further research, including clinical DDI studies, would be necessary to fully characterize the DDI potential of deacetylbisacodyl.

Future Directions in Deacetylbisacodyl Research

Elucidating Undiscovered Molecular Targets

Current research indicates that Deacetylbisacodyl stimulates mucus secretion and synthesis and affects the net transport of fluid, sodium, and potassium in the colon pricklypearjunction.comresearchgate.net. Studies in rat colon have shown dose-dependent effects on mucus and potassium secretion at lower concentrations, while higher concentrations also inhibited or converted sodium and fluid absorption to secretion pricklypearjunction.comresearchgate.net. The compound's secretory action in intestinal tissues, particularly from the middle colon to the rectal segment, appears to be associated with the COX signaling pathway researchgate.net. There is also a suggestion that Deacetylbisacodyl may contribute to laxative action by inducing chloride secretion researchgate.net. Molecular docking studies have explored the interaction of Deacetylbisacodyl with intestinal sucrase-isomaltase, suggesting a potential inhibitory effect researchgate.netscispace.com.

Future research should focus on identifying and validating additional specific molecular targets beyond the currently implicated pathways. This could involve:

Detailed investigation of ion channel and transporter interactions: While effects on sodium, potassium, and chloride transport are noted, the specific channels and transporters involved require further identification. Advanced electrophysiological techniques and targeted gene silencing studies could help pinpoint these interactions.

Exploration of receptor-mediated effects: Investigating potential interactions with G protein-coupled receptors (GPCRs) or other cell surface receptors in the colonic epithelium and enteric nervous system could reveal novel signaling pathways modulated by Deacetylbisacodyl.

Assessment of enzyme modulation: Further in-depth studies are needed to confirm and characterize the potential inhibitory effect on sucrase-isomaltase and to explore interactions with other intestinal enzymes that could influence nutrient absorption or gut function.

Investigation of effects on immune and inflammatory pathways: Given the link to the COX pathway, future studies could explore Deacetylbisacodyl's influence on inflammatory mediators and immune cells in the gut, which might have implications beyond laxation.

Development of Advanced In Vitro and In Vivo Models

Research on Deacetylbisacodyl has historically utilized in vivo perfusion studies in animal models, such as the rat colon pricklypearjunction.comresearchgate.net. While informative, these models have limitations in fully capturing the complexity of the human intestinal environment and cellular interactions. In vitro models, such as Ussing chamber assays, have also been employed to study ion transport researchgate.net.

Future research necessitates the development and application of more advanced in vitro and in vivo models to better understand Deacetylbisacodyl's effects:

Organ-on-chip technology: Developing microfluidic organ-on-chip models that mimic the structure and function of the human colon, including co-cultures of epithelial cells, immune cells, and enteric neurons, could provide a more physiologically relevant platform for studying Deacetylbisacodyl's mechanisms of action and potential off-target effects.

3D cell culture models: Utilizing 3D cell culture techniques to create intestinal organoids or spheroids can offer a better representation of tissue architecture and cellular responses compared to traditional 2D cultures.

Advanced in vivo imaging techniques: Employing advanced in vivo imaging modalities in animal models could allow for real-time monitoring of Deacetylbisacodyl's effects on gut motility, secretion, and blood flow with higher spatial and temporal resolution.

Genetically modified animal models: Utilizing genetically modified animal models with alterations in specific ion channels, transporters, or signaling molecules could help dissect the precise contributions of these factors to Deacetylbisacodyl's effects.

Translational Research Opportunities

Translational research aims to bridge fundamental scientific discoveries with clinical applications yale.edutranslationalresearchcentre.comcedars-sinai.eduselvita.cominstitut-curie.org. While Deacetylbisacodyl is known for its laxative effect, future research could explore translational opportunities based on a deeper understanding of its molecular targets and mechanisms.

Potential translational research avenues include:

Exploring novel therapeutic uses: If future research identifies interactions with new molecular targets, such as those involved in inflammation or nutrient metabolism, translational studies could investigate the potential of Deacetylbisacodyl or its analogs for treating conditions beyond constipation.

Biomarker identification: Research could focus on identifying biomarkers that predict individual responses to Deacetylbisacodyl or indicate potential susceptibility to side effects, facilitating personalized approaches.

Understanding variability in response: Translational studies could investigate the factors contributing to inter-individual variability in response to Bisacodyl (B1667424) (and thus Deacetylbisacodyl), including genetic polymorphisms or differences in gut microbiota composition.

Drug-drug interactions: Further translational research is needed to comprehensively assess potential drug-drug interactions involving Deacetylbisacodyl, particularly with medications that affect electrolyte balance or gastrointestinal motility.

Exploration of Structure-Activity Relationships for Novel Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a compound's chemical structure influence its biological activity and for designing novel molecules with improved properties collaborativedrug.comnih.govresearchgate.net. Molecular docking studies have provided initial insights into Deacetylbisacodyl's interaction with sucrase-isomaltase based on its structure researchgate.netscispace.com.

Future research should involve comprehensive SAR studies of Deacetylbisacodyl and the rational design and synthesis of novel analogs:

Identifying key structural features: Systematically modifying different parts of the Deacetylbisacodyl molecule and evaluating the resulting compounds' activity on known and newly discovered targets can help identify the critical structural determinants of its pharmacological effects.

Designing target-specific analogs: Based on SAR insights and molecular docking studies, novel analogs could be designed to selectively target specific ion channels, receptors, or enzymes, potentially leading to compounds with more targeted effects or reduced side effects.

Improving pharmacokinetic properties: SAR studies can also inform the design of analogs with improved absorption, distribution, metabolism, and excretion profiles, potentially leading to more effective or longer-acting compounds.

In silico screening and predictive modeling: Utilizing computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and virtual screening, can accelerate the identification of promising novel analogs for synthesis and testing.

Comprehensive Risk Assessment in Diverse Biological Systems

Risk assessment involves evaluating the potential for a substance to cause harm in biological systems nih.govnih.govwho.inteuropa.eugenedrivenetwork.org. While the safety profile of Bisacodyl and its metabolite Deacetylbisacodyl in the context of laxative use is generally understood, future research should encompass a more comprehensive risk assessment, particularly if new therapeutic uses or targets are explored.

Future directions in risk assessment for Deacetylbisacodyl include:

Evaluating effects on non-target organs and systems: If new targets outside the colon are identified, comprehensive studies are needed to assess the potential risks of Deacetylbisacodyl on these organs and systems using a combination of in vitro and in vivo approaches.

Assessing long-term effects: While acute effects are relatively well-characterized, long-term studies are needed to evaluate the potential consequences of chronic exposure to Deacetylbisacodyl on gut function, electrolyte balance, and other physiological systems.

Investigating potential interactions with the microbiome: Research could explore how Deacetylbisacodyl interacts with the gut microbiome and whether these interactions contribute to its effects or potential risks.

Utilizing systems toxicology approaches: Applying systems toxicology methods, which integrate data from various biological levels (e.g., genomics, proteomics, metabolomics) with computational modeling, can provide a more holistic understanding of how Deacetylbisacodyl perturbs biological systems and identify potential adverse outcomes nih.govnih.gov.